5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride
Overview
Description
5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride: is an organic compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . This compound features a pyrrolidinone ring, which is a five-membered ring containing a nitrogen atom and a carbonyl group, with an isopropylamino methyl group attached to the fifth carbon of the ring . It is commonly used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride typically involves the reaction of pyrrolidinone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound in its hydrochloride salt form .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced compounds .
Scientific Research Applications
Chemistry: 5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes or receptors. Its ability to form hydrogen bonds and interact with biological molecules makes it a subject of interest in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidepressant activities. Its structure suggests it may interact with specific molecular targets involved in these conditions.
Industry: In industrial applications, this compound is used in the synthesis of fine chemicals and as an intermediate in various chemical reactions. Its stability and reactivity under process conditions make it suitable for large-scale production.
Mechanism of Action
The mechanism of action of 5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Isoprenaline: A sympathomimetic medication used in the treatment of acute bradycardia and heart block.
Bisoprolol: A beta-1 adrenergic blocking agent used to treat high blood pressure and heart failure.
Uniqueness: 5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride is unique due to its specific structure, which includes a pyrrolidinone ring and an isopropylamino methyl group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-[(propan-2-ylamino)methyl]pyrrolidin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(2)9-5-7-3-4-8(11)10-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLLPQJPBDVCCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCC(=O)N1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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